SR9011

Catalog No.
S543827
CAS No.
1379686-29-9
M.F
C23H31ClN4O3S
M. Wt
479.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SR9011

CAS Number

1379686-29-9

Product Name

SR9011

IUPAC Name

3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide

Molecular Formula

C23H31ClN4O3S

Molecular Weight

479.0 g/mol

InChI

InChI=1S/C23H31ClN4O3S/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31/h5-10,19H,2-4,11-17H2,1H3,(H,25,29)

InChI Key

PPUYOYQTTWJTIU-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

SR9011; SR 9011; SR-9011.

Canonical SMILES

CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]

Description

The exact mass of the compound 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide is 478.1805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biological Clock Studies

Specific Scientific Field: This application falls under the field of Chronobiology, which is the study of biological rhythms and cyclic phenomena in living organisms .

Summary of the Application: SR9011 is a synthetic molecule that has shown immense potential in regulating biological rhythms and metabolic processes by activating a specific cellular receptor—Rev-Erbα . It has emerged as a significant chemical tool in understanding and controlling the internal clocks that govern the human body’s daily cycles .

Results or Outcomes: Recent studies have revealed SR9011’s profound effects on circadian control. It has potential in treating diseases characterized by disrupted biological clocks, such as obesity, type 2 diabetes, and certain types of cancer . Research indicates that SR9011 can decrease fat storage in mice without altering food intake, pointing towards its capabilities in weight management and metabolic enhancement .

Neuroinflammation and Immunometabolism

Specific Scientific Field: This application falls under the field of Neuroimmunology, which studies the interactions between the nervous system and the immune system .

Summary of the Application: SR9011, a Rev-erbα agonist, has been found to play an important role in neuroinflammation . It disrupts circadian rhythm by altering intracellular clock machinery .

Methods of Application or Experimental Procedures: In the study, primary microglia were isolated from 1–3 days old Sprague-Dawley rat pups. The expression of clock genes, cytokines, and metabolic genes was evaluated using RT-PCR and rhythmic expression was analyzed .

Results or Outcomes: SR9011 disturbed rhythmic expression of clock genes in microglia. Pro-inflammatory cytokine expression was attenuated by SR9011 during an immune challenge by TNFα, while expression of the anti-inflammatory cytokine Il10 was stimulated . Moreover, SR9011 decreased phagocytic activity, mitochondrial respiration, ATP production, and metabolic gene expression .

Sleep Disorders

Specific Scientific Field: This application falls under the field of Sleep Medicine, which is a medical specialty devoted to the diagnosis and therapy of sleep disturbances and disorders .

Summary of the Application: SR9011 has been studied for its potential to influence circadian rhythms and metabolism, with applications in areas related to sleep disorders . It can potentially help regulate sleep patterns and improve sleep quality .

Obesity and Metabolic Regulation

Specific Scientific Field: This application falls under the field of Metabolic Medicine, which focuses on the diagnosis and management of diseases related to metabolism .

Summary of the Application: SR9011 has shown potential in treating diseases characterized by disrupted biological clocks, such as obesity . It can decrease fat storage in mice without altering food intake, pointing towards its capabilities in weight management and metabolic enhancement .

Results or Outcomes: Research indicates that SR9011 can decrease fat storage in mice without altering food intake, pointing towards its capabilities in weight management and metabolic enhancement . Furthermore, its implications in enhancing muscle endurance and reducing cholesterol levels have positioned SR9011 as a molecule of interest for comprehensive health and disease management strategies .

SR9011 is a synthetic compound classified as a REV-ERB agonist, belonging to the nuclear receptor family. It is particularly notable for its role in regulating metabolic processes in biological tissues. The compound has been shown to influence various physiological functions, including lipid metabolism and circadian rhythm regulation. Its chemical formula is C23H31ClN4O3SC_{23}H_{31}ClN_{4}O_{3}S with a molecular weight of approximately 479.04 g/mol .

SR9011 acts as an agonist for REV-ERBα and REV-ERBβ, meaning it binds to these proteins and triggers their activity. REV-ERBs are known to regulate the expression of various genes involved in metabolism, inflammation, and cell cycle control [, ]. By activating REV-ERBs, SR9011 can potentially influence these processes. Studies suggest it may:

  • Increase energy expenditure []
  • Suppress the growth of cancer cells [, ]
  • Modulate the immune system []
, typically starting with N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine and proceeding through several steps that include reactions with dichloroethane, acetyl chloride, and purification methods such as flash chromatography. The detailed synthetic pathway includes:

  • Formation of Intermediate Compounds: Initial reactions produce key intermediates necessary for the final product.
  • Final Coupling Reaction: The last step involves coupling reactions that yield the final SR9011 compound, which is purified for use .

SR9011 has demonstrated significant biological activity, particularly in the context of cancer research. It has been found to selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity makes it a promising candidate for therapeutic applications against various cancers. Additionally, SR9011 has been implicated in regulating metabolism by modulating gene expression related to lipid and energy homeostasis .

The synthesis of SR9011 can be summarized as follows:

  • Starting Materials: The synthesis begins with N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine.
  • Reagent Addition: Reagents such as dichloroethane and acetyl chloride are added under controlled conditions (e.g., temperature and pH) to facilitate the desired reactions.
  • Purification: The crude product undergoes purification through methods like flash chromatography to yield the final compound .

SR9011 has potential applications in several areas:

  • Cancer Therapy: Its ability to target oncogene-induced senescent cells suggests potential use in oncology.
  • Metabolic Disorders: Given its role in regulating metabolic pathways, it may be useful in treating metabolic syndromes.
  • Neuroinflammation: Research indicates that SR9011 may influence neuroinflammatory processes, making it a candidate for treating neurodegenerative diseases .

Studies have shown that SR9011 interacts with various biological pathways:

  • Circadian Rhythm: It affects the expression of clock genes, disrupting normal circadian rhythms in animal models.
  • Immune Response: SR9011 modulates immune cell activity, impacting phagocytic function and cytokine production in microglia, which are crucial for brain health .

Similar Compounds

SR9011 shares structural and functional similarities with several other compounds, particularly other REV-ERB agonists. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
SR9009C20H24ClN3O3SC_{20}H_{24}ClN_{3}O_{3}SKnown for enhancing endurance and metabolic rate
GSK4112C22H26ClN3O3C_{22}H_{26}ClN_{3}O_{3}Selectively targets REV-ERB receptors
SR9008C20H25ClN2O3C_{20}H_{25}ClN_{2}O_{3}Similar agonistic properties but different efficacy profile

Uniqueness of SR9011

SR9011 stands out due to its selective lethality towards cancer cells while maintaining normal cellular viability. Its dual role as both a transcriptional repressor and activator further distinguishes it from similar compounds, making it a versatile tool in metabolic and cancer research .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

478.1805397 g/mol

Monoisotopic Mass

478.1805397 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VYI79FLZ6W

Wikipedia

SR9011

Dates

Modify: 2023-08-15

Solt LA, Wang Y, Banerjee S, Hughes T, Kojetin DJ, Lundasen T, et al. (March 2012). "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists". Nature. 485 (7396): 62–8. Bibcode:2012Natur.485...62S. doi:10.1038/nature11030. PMC 3343186. PMID 22460951.

Banerjee S, Wang Y, Solt LA, Griffett K, Kazantzis M, Amador A, et al. (December 2014). "Pharmacological targeting of the mammalian clock regulates sleep architecture and emotional behaviour". Nature Communications. 5: 5759. Bibcode:2014NatCo...5.5759B. doi:10.1038/ncomms6759. PMC 4495958. PMID 25536025.

Ercolani L, Ferrari A, De Mei C, Parodi C, Wade M, Grimaldi B (October 2015). "Circadian clock: Time for novel anticancer strategies?". Pharmacological Research. 100: 288–95. doi:10.1016/j.phrs.2015.08.008. PMID 26319800.

Thevis M, Schänzer W (March 2016). "Emerging drugs affecting skeletal muscle function and mitochondrial biogenesis - Potential implications for sports drug testing programs". Rapid Communications in Mass Spectrometry. 30 (5): 635–51. Bibcode:2016RCMS...30..635T. doi:10.1002/rcm.7470. PMID 26842585.

Sulli G, Rommel A, Wang X, Kolar MJ, Puca F, Saghatelian A, et al. (January 2018). "Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence". Nature. 553 (7688): 351–355. Bibcode:2018Natur.553..351S. doi:10.1038/nature25170. PMC 5924733. PMID 29320480.

Amador A, Kamenecka TM, Solt LA, Burris TP (April 2018). "REV-ERBβ is required to maintain normal wakefulness and the wake-inducing effect of dual REV-ERB agonist SR9009". Biochemical Pharmacology. 150: 1–8. doi:10.1016/j.bcp.2018.01.009. PMID 29355503. S2CID 205971979.

Wolff SE, Wang XL, Jiao H, Sun J, Kalsbeek A, Yi CX, Gao Y (2020). "The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia". Frontiers in Immunology. 11: 550145. doi:10.3389/fimmu.2020.550145. PMC 7546349. PMID 33101272.

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